molecular formula C10H14N2O3 B13159077 1-Methyl-3-(5-methyloxolan-2-yl)-1H-pyrazole-4-carboxylic acid

1-Methyl-3-(5-methyloxolan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13159077
M. Wt: 210.23 g/mol
InChI Key: OZAJMEGJNRGKDZ-UHFFFAOYSA-N
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Description

1-Methyl-3-(5-methyloxolan-2-yl)-1H-pyrazole-4-carboxylic acid is a chemical compound with a unique structure that includes a pyrazole ring substituted with a methyl group and a methyloxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(5-methyloxolan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with Methyl Group: The methyl group can be introduced through alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Methyloxolan Ring: The methyloxolan ring can be attached through a cyclization reaction involving an appropriate precursor, such as a diol or an epoxide, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(5-methyloxolan-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methyl-3-(5-methyloxolan-2-yl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(5-methyloxolan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-(5-methyloxolan-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both a pyrazole and a methyloxolan ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

1-methyl-3-(5-methyloxolan-2-yl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-6-3-4-8(15-6)9-7(10(13)14)5-12(2)11-9/h5-6,8H,3-4H2,1-2H3,(H,13,14)

InChI Key

OZAJMEGJNRGKDZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(O1)C2=NN(C=C2C(=O)O)C

Origin of Product

United States

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